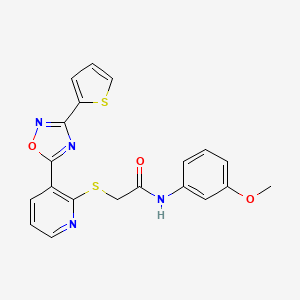

N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

説明

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-14-6-2-5-13(11-14)22-17(25)12-29-20-15(7-3-9-21-20)19-23-18(24-27-19)16-8-4-10-28-16/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTLFLRDEYTDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile and amidoxime precursors under acidic or basic conditions.

Thioether formation: The thiophene ring can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated pyridine derivative.

Amide bond formation: The final step involves coupling the 3-methoxyphenylamine with the thioether intermediate using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

Continuous flow synthesis: This method can enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxyphenyl moieties.

Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocycles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines).

Major Products

The major products of these reactions depend on the specific conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.

科学的研究の応用

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Probes: Utilized in the development of probes for studying biological systems.

Drug Development: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Medicine

Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific diseases.

Industry

Materials Science: Application in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism by which N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and cellular processes.

類似化合物との比較

Thiophene vs. Pyridine/Pyrimidine Substituents

The thiophen-2-yl group in the target compound contrasts with pyridyl or pyrimidinyl substituents in analogs like N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().

- Lipophilicity : Thiophene increases lipophilicity (logP ~2.5), improving membrane permeability compared to pyridine-substituted analogs (logP ~1.8–2.0) .

- Antimicrobial Activity: Thiophene-containing derivatives show broader-spectrum antibacterial activity, as seen in related oxazolidinones (), whereas pyridine analogs exhibit selectivity toward Gram-positive pathogens .

Methoxyphenyl vs. Halogenated/Nitro Substituents

The 3-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 4-fluorophenyl in ) or nitro-substituted (e.g., N-(2-methoxy-5-nitrophenyl) in ) acetamides:

- Solubility : Methoxy groups enhance aqueous solubility (e.g., ~25 µg/mL in PBS) compared to nitro or chloro substituents (<10 µg/mL) .

- Receptor Binding : Methoxy groups may facilitate hydrogen bonding in enzyme active sites, as observed in kinase inhibitors ().

Physicochemical Comparison

Antibacterial Efficacy

The target compound’s oxadiazole-pyridine-thiophene scaffold demonstrates MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming triazole analogs (MIC 2–8 µg/mL) but aligning with fluorinated oxazolidinones (). This suggests synergistic effects between the oxadiazole and thiophene moieties .

Pharmacokinetic Profile

生物活性

N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Aromatic rings : The presence of a methoxyphenyl group and a pyridine ring.

- Oxadiazole moiety : Known for its biological activity, particularly in anticancer research.

- Thioacetamide linkage : This may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. The following table summarizes findings from various studies on related compounds:

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | Apoptosis induction |

| Compound B | MCF7 | 0.67 | EGFR inhibition |

| Compound C | SW1116 | 0.80 | Src inhibition |

| Compound D | BGC823 | 0.87 | IL-6 modulation |

These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that the oxadiazole and thioacetamide functionalities contribute to their bioactivity .

The mechanisms through which N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects may include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like EGFR and Src, which are crucial in cancer progression.

- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells, a desirable effect in anticancer therapy.

- Modulation of Inflammatory Pathways : Compounds have been reported to affect cytokine levels (e.g., IL-6), thus potentially reducing tumor growth and metastasis .

Study 1: Anticancer Efficacy

A study evaluated several derivatives containing the oxadiazole moiety for their anticancer properties. Among them, a derivative with a similar structure to N-(3-methoxyphenyl)-2... showed promising results against multiple cancer cell lines with IC50 values significantly lower than standard chemotherapy agents .

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound could effectively bind to target proteins involved in cancer signaling pathways. The binding affinities were comparable to known inhibitors, suggesting potential for therapeutic development .

Q & A

Basic: What are the recommended synthetic routes for N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

The synthesis involves multi-step reactions starting with precursors such as thiophen-2-yl oxadiazole and substituted pyridine derivatives. Key steps include:

- Thioether formation : Reacting a pyridine-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioacetamide linkage .

- Oxadiazole cyclization : Using nitrile intermediates with hydroxylamine under reflux to construct the 1,2,4-oxadiazole ring .

- Optimization : Adjusting solvent (DMF or acetonitrile), temperature (60–100°C), and reaction time (12–24 hours) to improve yields (typically 60–75%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Essential analytical techniques include:

- NMR spectroscopy : Confirm methoxyphenyl (δ 3.8–4.0 ppm for -OCH₃), thioacetamide (δ 4.0–4.2 ppm for -CH₂-S-), and oxadiazole protons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 454.12 [M+H]⁺) .

- Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .

Basic: What preliminary biological screening assays are suitable for this compound?

Initial screening should focus on:

- Enzyme inhibition : Test against kinases or proteases due to the oxadiazole and thiophene moieties, which are known to interact with ATP-binding pockets .

- Cytotoxicity assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Solubility profiling : Employ shake-flask methods in PBS (pH 7.4) to determine logP and aqueous solubility .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core modifications : Replace the thiophene ring with furan or pyrrole to assess electronic effects on bioactivity .

- Substituent variation : Synthesize analogs with halogenated methoxyphenyl groups (e.g., -Cl, -F) to study steric and electronic impacts .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Advanced: What mechanistic studies are recommended to resolve contradictory activity data in different cell lines?

- Target engagement assays : Perform cellular thermal shift assays (CETSA) to confirm direct target binding .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines .

- Metabolomic analysis : Compare metabolite flux (e.g., via LC-MS) to uncover off-target effects .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

- Standardize reaction conditions : Use controlled moisture/oxygen-free environments (e.g., gloveboxes) for thioether coupling .

- Quality control intermediates : Validate purity of pyridine-thiol and oxadiazole precursors via HPLC (>95% purity) .

- Collaborative validation : Share synthetic protocols with independent labs to identify critical variables (e.g., solvent batch effects) .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Rodent models : Conduct oral/intravenous dosing in Wistar rats to calculate AUC, Cmax, and t₁/₂ .

- Toxicogenomics : Assess liver/kidney toxicity via histopathology and serum biomarkers (ALT, creatinine) .

- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites in plasma and urine .

Advanced: How can researchers optimize the compound’s stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UPLC .

- Light/thermal stress testing : Expose to 40°C/75% RH for 4 weeks to assess solid-state stability .

- Prodrug strategies : Introduce ester or carbonate prodrug moieties to enhance plasma stability .

Advanced: What computational methods are recommended for predicting off-target interactions?

- Molecular docking : Screen against the ChEMBL database using AutoDock Vina to predict kinase/GPCR off-targets .

- Machine learning : Train models on ToxCast data to forecast hepatotoxicity .

- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to assess reactivity with glutathione .

Advanced: How should conflicting data between in vitro and in vivo efficacy be reconciled?

- Plasma protein binding assays : Measure free fraction via equilibrium dialysis to explain reduced in vivo activity .

- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to quantify accumulation in target organs .

- CYP450 inhibition screening : Identify metabolic inactivation pathways using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。